molecular formula C9H19NO B13161019 4-Amino-3-methyl-2-(2-methylcyclopropyl)butan-2-ol

4-Amino-3-methyl-2-(2-methylcyclopropyl)butan-2-ol

Cat. No.: B13161019
M. Wt: 157.25 g/mol
InChI Key: PJVMKIJUEJIKOW-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(2-methylcyclopropyl)butan-2-ol is an organic compound with the molecular formula C9H19NO It is a derivative of butanol, featuring an amino group, a methyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-2-(2-methylcyclopropyl)butan-2-ol typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-Amino-3-methyl-2-(2-methylcyclopropyl)butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(2-methylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl group may contribute to the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Amino-2-methylbutan-2-ol: A structurally similar compound with a different substitution pattern.

    3-Hydroxy-3-methylbutylamine: Another related compound with a hydroxyl group instead of an amino group.

Uniqueness: 4-Amino-3-methyl-2-(2-methylcyclopropyl)butan-2-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-amino-3-methyl-2-(2-methylcyclopropyl)butan-2-ol

InChI

InChI=1S/C9H19NO/c1-6-4-8(6)9(3,11)7(2)5-10/h6-8,11H,4-5,10H2,1-3H3

InChI Key

PJVMKIJUEJIKOW-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C)(C(C)CN)O

Origin of Product

United States

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